molecular formula C19H23N3O4S B5580441 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide

Cat. No.: B5580441
M. Wt: 389.5 g/mol
InChI Key: QJFDDVTWSXUZKY-UHFFFAOYSA-N
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Description

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cognitive Enhancing Properties

The compound SB-399885, which is structurally similar to 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide, has been found to have cognitive enhancing properties. In studies involving aged rats, SB-399885 was shown to significantly reverse scopolamine-induced deficits in a rat novel object recognition paradigm and fully reverse age-dependent deficits in water maze spatial learning. These effects are thought to be mediated by enhancements in cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

2. Anti-Inflammatory and Analgesic Activity

Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, showed significant potency in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in chronic administration studies in rats, indicating their potential as analgesic agents (Muchowski et al., 1985).

3. Antagonism of Endothelin Receptors

Endothelin antagonists, including compounds similar in structure to this compound, have been studied for their role in coronary and systemic arteritis in Beagle dogs. These studies are significant in understanding the pharmacological process of endothelin antagonism, especially in conditions like pulmonary hypertension (Jones et al., 2003).

4. Synthesis of Piperidines and Pyrrolizidines

In the field of organic synthesis, related compounds have been used in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, important in the development of new pharmaceuticals and chemical entities. This demonstrates the versatility of these compounds in synthetic organic chemistry (Back & Nakajima, 2000).

5. Novel Strobilurin Derivatives

Derivatives containing the pyrrolidine-2,4-dione moiety, similar to the compound , have been synthesized and shown to exhibit visible fungicidal activity. This application in agriculture highlights the compound's potential use in protecting crops against fungal diseases (Guihua et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended biological target of this compound. Pyrrolidine derivatives have been found to exhibit various biological activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. The synthesis process could also be optimized to improve yield and purity .

Properties

IUPAC Name

3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-18-8-7-17(27(24,25)22-11-2-3-12-22)13-15(18)6-9-19(23)21-16-5-4-10-20-14-16/h4-5,7-8,10,13-14H,2-3,6,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFDDVTWSXUZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.